REACTION_SMILES
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[Br:15][c:16]1[c:17](=[O:24])[n:18]([CH3:23])[cH:19][c:20]([Br:22])[cH:21]1.[C:67](=[O:68])([O-:69])[O-:70].[CH2:73]1[O:74][CH2:75][CH2:76][O:77][CH2:78]1.[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([c:8]2[cH:9][cH:10][c:11]([NH2:14])[n:12][cH:13]2)[CH2:6][CH2:7]1.[Cs+:71].[Cs+:72].[c:25]1([P:26]([c:27]2[cH:28][cH:29][cH:30][cH:31][cH:32]2)[c:33]2[c:34]3[c:58]([cH:59][cH:60][cH:61]2)[C:55]([CH3:56])([CH3:57])[c:37]2[c:36]([c:41]([P:42]([c:43]4[cH:44][cH:45][cH:46][cH:47][cH:48]4)[c:49]4[cH:50][cH:51][cH:52][cH:53][cH:54]4)[cH:40][cH:39][cH:38]2)[O:35]3)[cH:62][cH:63][cH:64][cH:65][cH:66]1>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([c:8]2[cH:9][cH:10][c:11]([NH:14][c:16]3[c:17](=[O:24])[n:18]([CH3:23])[cH:19][c:20]([Br:22])[cH:21]3)[n:12][cH:13]2)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cc(Br)cc(Br)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(c2ccc(N)nc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)c2cccc(P(c3ccccc3)c3ccccc3)c2Oc2c(P(c3ccccc3)c3ccccc3)cccc21
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Name
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Type
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product
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Smiles
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CN1CCN(c2ccc(Nc3cc(Br)cn(C)c3=O)nc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |